![molecular formula C5H10N4S B2939316 (2-Cyanopropan-2-ylamino)thiourea CAS No. 114959-76-1](/img/structure/B2939316.png)
(2-Cyanopropan-2-ylamino)thiourea
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Overview
Description
“(2-Cyanopropan-2-ylamino)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It has applications in numerous fields such as organic synthesis and pharmaceutical industries .
Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical And Chemical Properties Analysis
Thiourea is a white solid with a density of 1.4 g/cm³. It has a melting point of 182 °C . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications
Antimicrobial Activity
A study on novel thiazole derivatives incorporating pyridine moiety, synthesized from reactions involving thiourea compounds, demonstrated significant antimicrobial activities. These derivatives were examined for potential DNA gyrase inhibitory activity through in silico molecular docking simulation, showing promising results against bacterial and fungal strains (Rizk E. Khidre & I. Radini, 2021).
Anticancer Potential
Research into a non-cross-linking platinum-acridine agent, which involves a thiourea derivative, showcased potent activity in non-small-cell lung cancer (NSCLC). This complex, not inducing DNA cross-links like clinical platinum agents, indicated a promising avenue for NSCLC treatment through targeted DNA binding (Zhidong Ma et al., 2008).
Synthetic Chemistry Applications
The [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, catalyzed by Yb(OTf)3, provides an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This method, utilizing thiourea as an odorless and cheap reagent, underlines its multifaceted roles in synthesizing optically active compounds (M. Xie et al., 2019).
Green Chemistry Innovations
Thiourea dioxide, highlighted as a green and affordable reducing agent, showcases the broadening scope of thiourea applications in environmentally sustainable chemical processes. Its use in the ARGET ATRP of various monomers emphasizes the push towards greener and more efficient polymerization techniques (P. Mendonça et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives with thiourea backbones have demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. This application is critical in industries where material longevity and performance are paramount, showcasing the protective capabilities of thiourea derivatives against steel corrosion (Zhiyong Hu et al., 2016).
Safety and Hazards
Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may form combustible dust concentrations in air and is harmful if swallowed. It is suspected of causing cancer and damaging the unborn child . The specific safety and hazards associated with “(2-Cyanopropan-2-ylamino)thiourea” are not detailed in the available resources.
Mechanism of Action
Target of Action
It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of these compounds can participate in a variety of condensation and substitution reactions . For instance, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The specific effects would likely depend on the specific heterocyclic compounds formed through its reactions.
properties
IUPAC Name |
(2-cyanopropan-2-ylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-5(2,3-6)9-8-4(7)10/h9H,1-2H3,(H3,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQZSFKRWNIUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114959-76-1 |
Source
|
Record name | [(1-cyano-1-methylethyl)amino]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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